(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
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Overview
Description
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and a beta-blocker derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of (E)-but-2-enedioic acid
Starting Materials: Maleic anhydride.
Reaction Conditions: Hydrolysis of maleic anhydride in the presence of water or a dilute acid to yield (E)-but-2-enedioic acid.
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Synthesis of 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Starting Materials: 2-pyrrol-1-ylphenol, epichlorohydrin, and isopropylamine.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, with stringent control over reaction conditions to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, often at low temperatures.
Products: Reduced derivatives, such as alcohols or amines.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives, such as halides or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Catalysts: Acid or base catalysts, depending on the reaction type.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Cell Signaling: Modulates cell signaling pathways.
Medicine
Cardiovascular Drugs: Potential use in the development of beta-blockers for treating hypertension and arrhythmias.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.
Industry
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Chemical Synthesis: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in treating cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.
Atenolol: A selective beta-1 blocker used for hypertension and angina.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol is unique due to its combination of an unsaturated dicarboxylic acid and a beta-blocker derivative, which may offer distinct pharmacological properties compared to traditional beta-blockers. Its potential dual action on both cardiovascular and anti-inflammatory pathways could provide a broader therapeutic profile.
Properties
Molecular Formula |
C20H26N2O6 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H22N2O2.C4H4O4/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
OCNROSNJUWZOCM-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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